1-Naphthylamine

Description

1-naphthylamine is a naphthylamine that is naphthalene substituted by an amino group at position 1. It has a role as a human xenobiotic metabolite.

α naphthylamine is a natural product found in Capsicum annuum var. annuum with data available.

A suspected industrial carcinogen (and listed as such by OSHA). Its N-hydroxy metabolite is strongly carcinogenic and mutagenic.

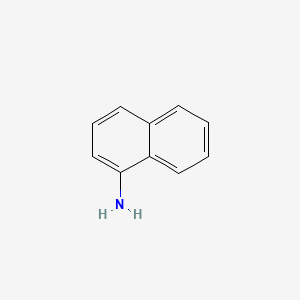

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFPHBVGCFYCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53162-00-8 | |

| Record name | Poly(1-naphthylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53162-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020920 | |

| Record name | 1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.] | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002% | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color | |

CAS No. |

134-32-7, 25168-10-9, 78832-53-8 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaleneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 78832-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9753I242R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QM155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthylamine: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1-Naphthylamine (α-Naphthylamine), a pivotal aromatic amine in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis, and key applications of this compound, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of this compound

This compound, systematically named naphthalen-1-amine, is a primary aromatic amine derived from naphthalene.[1][2][3] It has historically been a cornerstone in the chemical industry, particularly as a precursor in the synthesis of a wide array of azo dyes.[1][2] Beyond its role in coloration, this compound serves as a crucial intermediate in the production of agrochemicals, antioxidants for rubber, and various organic compounds, including the synthesis of 1-naphthol.[1][4] Its utility in research and development is marked by its reactive amino group and the fused ring system of naphthalene, which allow for diverse chemical transformations.

However, the application of this compound is not without its challenges. Historical occupational exposure has been linked to an increased risk of bladder cancer, largely attributed to the presence of the highly carcinogenic isomer, 2-naphthylamine, as an impurity in early commercial preparations.[1][5] Modern manufacturing processes have significantly reduced this contamination.[6][7] Pure this compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans, though it is regulated as a potential occupational carcinogen by various agencies.[1] This underscores the importance of stringent safety protocols and a thorough understanding of its toxicological profile when handling this compound.[8][9]

Molecular Structure and Chemical Identity

The chemical identity of this compound is defined by its molecular formula, C₁₀H₉N, and a molecular weight of approximately 143.19 g/mol .[1][2][10] The structure consists of a naphthalene bicyclic aromatic system with an amino group (-NH₂) substituted at the C1 (or alpha) position.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. Page loading... [wap.guidechem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. This compound CAS#: 134-32-7 [m.chemicalbook.com]

- 7. 1-Naphthylamin | 134-32-7 [m.chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. ICSC 0518 - this compound [chemicalsafety.ilo.org]

- 10. 1-Naphthalenamine [webbook.nist.gov]

synthesis of 1-Naphthylamine from 1-nitronaphthalene

An In-Depth Technical Guide to the Synthesis of 1-Naphthylamine from 1-Nitronaphthalene

Abstract

This guide provides a comprehensive technical overview of the principal methodologies for the synthesis of this compound, a critical intermediate in the chemical industry, via the reduction of 1-nitronaphthalene. We delve into the core chemical principles, step-by-step experimental protocols, and comparative analyses of three major synthetic routes: the Béchamp reduction (metal/acid), catalytic hydrogenation, and the Zinin reduction (sulfide-based). The narrative emphasizes the causality behind experimental choices, process optimization, and stringent safety protocols. This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of this fundamental chemical transformation.

Introduction: The Significance of this compound

This compound (or α-naphthylamine) is a primary aromatic amine derived from naphthalene. It serves as a foundational building block in the synthesis of a vast array of commercial products, most notably azo dyes and pigments.[1][2] Its derivatives are also employed in the manufacturing of agrochemicals, pharmaceuticals, and antioxidants for rubber processing. The most common and industrially viable route to this compound begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by a reduction of the nitro group.[3][4] The efficiency, cost-effectiveness, and environmental impact of this reduction step are critical parameters that dictate the viability of the overall process. This guide will explore the most prominent methods to achieve this conversion.

Physicochemical Properties and Critical Safety Mandates

This compound is a crystalline solid that is colorless when pure but tends to darken to a reddish-purple hue upon exposure to air and light.[5][6] Understanding its properties is paramount for safe handling and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉N |

| Molar Mass | 143.19 g/mol |

| Appearance | White to yellowish crystals, darkens on exposure to air[5][6] |

| Melting Point | 50 °C (122 °F)[5] |

| Boiling Point | 301 °C (574 °F)[5] |

| Density | 1.12 g/cm³[5] |

| Solubility in Water | 0.16 g/100 mL at 20 °C[6] |

| CAS Number | 134-32-7 |

Safety Imperatives: this compound is classified as a hazardous substance. It is harmful if swallowed and fatal in contact with skin.[7] It is also a suspected carcinogen.[7][8] Occupational exposure to this compound has been linked to bladder cancer, potentially due to contamination with the known human carcinogen 2-naphthylamine.[5] Therefore, stringent safety measures are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][9] A respirator with a particulate filter should be used where dust formation is possible.[5]

-

Handling: All manipulations should be conducted in a well-ventilated fume hood.[7] Avoid creating dust.[7] A designated and marked regulated area should be established for handling.[9]

-

Emergency Procedures: Emergency shower and eyewash stations must be immediately accessible.[9] In case of skin contact, wash immediately and thoroughly with soap and water.[5]

-

Disposal: this compound and its waste materials must be disposed of as hazardous waste according to local and federal regulations.[9] Do not allow the chemical to enter the environment.[5][7]

Synthetic Methodologies: A Comparative Analysis

The reduction of the nitro group in 1-nitronaphthalene to an amine is the central transformation. The choice of method depends on factors like scale, cost, desired purity, and available equipment.

Method A: Metal-Acid Reduction (Béchamp Reduction)

The Béchamp reduction, first reported by Antoine Béchamp, is a classic and historically significant method for converting aromatic nitro compounds to amines using iron filings in the presence of an acid, typically hydrochloric acid.[10]

Principle and Mechanism: The reaction involves the transfer of electrons from the metal (Fe or Sn) to the nitro group. The acid serves to activate the iron surface and acts as a proton source. The overall stoichiometry with iron is:

4 C₁₀H₇NO₂ + 9 Fe + 4 H₂O → 4 C₁₀H₇NH₂ + 3 Fe₃O₄

The reduction is believed to proceed in a stepwise manner through nitroso and hydroxylamine intermediates. The generated iron(II) chloride is hydrolyzed, regenerating the acid, which makes the process somewhat self-sustaining and requires only a catalytic amount of initial acid.[11]

Figure 1: Simplified Béchamp reduction mechanism.

Experimental Protocol (Iron/HCl Reduction): This protocol is adapted from established laboratory procedures.[12][13]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 200g of iron turnings, 100g of water, and 10 mL of 30% hydrochloric acid.[12]

-

Initiation: Heat the mixture to approximately 50°C. The evolution of hydrogen should be observed. Wait for this initial reaction to subside.[12]

-

Addition of Substrate: Begin the portion-wise addition of 173g of 1-nitronaphthalene. The addition should be slow and controlled over approximately 4 hours, maintaining the reaction temperature with external cooling as necessary. A rapid addition can lead to the formation of undesired azo byproducts.[12]

-

Workup - Basification: After the addition is complete and the reaction has ceased, make the mixture distinctly alkaline by adding a sufficient quantity of sodium carbonate solution. This step neutralizes the remaining acid and precipitates iron hydroxides, liberating the free amine.[12]

-

Purification - Steam Distillation: The most effective method for isolating the product is by super-heated steam distillation. Transfer the entire reaction mixture to a suitable apparatus. Heat the vessel to drive off the water, then introduce super-heated steam (approx. 250°C).[12] this compound will co-distill with the steam.

-

Final Purification: Collect the distillate. The this compound will separate from the aqueous layer upon cooling. The crude product can be further purified by vacuum distillation to yield a colorless crystalline solid with a melting point of 50°C.[12][14]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner, more efficient method widely used in modern industrial synthesis.[14] It involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst.

Principle and Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like platinum (Pt) or a non-noble metal like nickel (Ni) or cobalt (Co), often supported on activated carbon or silica.[15][16] 1-nitronaphthalene and hydrogen molecules adsorb onto the catalyst surface, where the H-H bond is cleaved. The activated hydrogen atoms are then transferred to the nitro group, reducing it to the amine. Water is the only byproduct, making this a highly atom-economical process.

Figure 2: General workflow for catalytic hydrogenation.

Experimental Protocol (Platinum/Carbon Catalysis): This protocol is based on a patented industrial process, highlighting the conditions for high-throughput synthesis.[15][17]

-

Prerequisites: Use purified 1-nitronaphthalene, substantially free of sulfur compounds and the 2-nitronaphthalene isomer, as these can poison the catalyst.[17]

-

Reactor Charging: In a high-pressure autoclave, charge a solution of the purified 1-nitronaphthalene in an inert, water-miscible organic solvent such as isopropanol. Add the platinum-on-activated-carbon catalyst (Pt/C).[15]

-

Reaction Conditions: Seal the reactor and purge it of air, first with nitrogen and then with hydrogen. Heat the mixture to a temperature between 150-250°C and pressurize with hydrogen to 50-300 bar.[15][17]

-

Execution: Maintain vigorous agitation. The reaction is typically very fast, with average residence times in a continuous reactor being as short as 3 to 30 minutes.[17]

-

Workup: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor and vent the excess pressure.

-

Purification: Filter the reaction mixture to recover the catalyst, which can often be recycled. The solvent is removed by distillation. The resulting crude this compound is then purified by vacuum distillation, yielding a product with >99% purity.[17]

Method C: Sulfide Reduction (Zinin Reduction)

The Zinin reduction utilizes a negative divalent sulfur species (e.g., sodium sulfide, ammonium sulfide) as the reducing agent.[18][19] It is particularly valuable for its chemoselectivity, often reducing one nitro group in a polynitrated aromatic compound without affecting the others.[20][21]

Principle and Mechanism: Discovered by Nikolay Zinin in 1842, this reaction involves the nucleophilic attack of the sulfide ion on the nitro group.[19][20] The exact mechanism is complex, but it is thought to proceed through nitroso and hydroxylamine intermediates.[20] The stoichiometry can be represented as:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[19][20]

Advantages and Disadvantages: The primary advantage of the Zinin reduction is its mildness and selectivity, which allows for the reduction of nitro groups in molecules containing other reducible functional groups that would not survive catalytic hydrogenation or harsh metal-acid conditions.[20][22] However, it often requires stoichiometric amounts of the sulfide reagent and can generate significant aqueous waste.

Table 2: Comparative Overview of Reduction Methodologies

| Feature | Béchamp Reduction (Fe/HCl) | Catalytic Hydrogenation (Pt/C) | Zinin Reduction (Na₂S) |

| Reducing Agent | Iron Metal | Hydrogen Gas (H₂) | Sodium Sulfide |

| Key Reagents | Fe, catalytic HCl | Metal catalyst (Pt, Ni, etc.) | Na₂S, (NH₄)₂S, etc. |

| Typical Yield | ~90%[15] | >95%, often >99%[17][23] | Variable, often good to excellent |

| Byproducts | Iron oxide sludge (Fe₃O₄) | Water | Thiosulfate, hydroxide salts[20] |

| Pros | Very low reagent cost; well-established.[11] | High purity; clean (water byproduct); fast; catalyst is recyclable.[14][17] | Highly chemoselective; mild conditions; useful for sensitive substrates.[20] |

| Cons | Large amount of solid waste; product isolation can be difficult. | High initial catalyst cost; requires high-pressure equipment; catalyst poisoning.[23] | Stoichiometric reagent use; aqueous waste stream. |

| Industrial Use | Historically significant, now largely replaced.[10] | The preferred modern industrial method.[14] | Niche applications for selective reductions.[18][22] |

Product Purification and Characterization

Regardless of the synthetic method, the crude this compound requires purification.

-

Steam/Vacuum Distillation: As detailed in the protocols, distillation is the most effective method for obtaining high-purity this compound.[12][14] Steam distillation is excellent for separating the volatile amine from non-volatile inorganic salts and iron sludge from the Béchamp reduction.[12] Vacuum distillation is used after catalytic hydrogenation to separate the product from the solvent and any high-boiling impurities.[14]

-

Recrystallization: The product can be further purified by recrystallization from solvents like ethanol or petroleum ether.[14]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point at or near 50°C is indicative of high purity.[12]

-

Spectroscopy: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can confirm the structure. The IR spectrum will show characteristic N-H stretching bands for the primary amine group. The mass spectrum will show a prominent molecular ion peak at m/z 143.[24][25] The fluorescence spectrum shows an excitation peak at 316 nm and an emission peak at 434 nm (in ethanol).[26]

-

Conclusion

The synthesis of this compound from 1-nitronaphthalene is a cornerstone reaction in industrial organic chemistry. While the Béchamp reduction offers a low-cost, traditional route, it is hampered by significant waste generation. For large-scale, high-purity production, catalytic hydrogenation is the superior and modern method of choice, offering high yields, clean conversion, and the potential for catalyst recycling. The Zinin reduction remains a valuable tool in the synthetic chemist's arsenal for specific applications requiring high chemoselectivity. A thorough understanding of the principles, practical execution, and safety requirements of each method is essential for any scientist working in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105503662A - Preparation method of this compound-5-sulfonic acid - Google Patents [patents.google.com]

- 3. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 4. scitepress.org [scitepress.org]

- 5. ICSC 0518 - this compound [chemicalsafety.ilo.org]

- 6. Page loading... [guidechem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound | 134-32-7 [chemicalbook.com]

- 15. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]

- 16. globethesis.com [globethesis.com]

- 17. CA1241664A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 18. organicreactions.org [organicreactions.org]

- 19. sciencemadness.org [sciencemadness.org]

- 20. Zinin reaction - Wikipedia [en.wikipedia.org]

- 21. echemi.com [echemi.com]

- 22. researchgate.net [researchgate.net]

- 23. CN101434550B - Method for preparing this compound from 1-nitronaphthalene - Google Patents [patents.google.com]

- 24. This compound(134-32-7) IR Spectrum [chemicalbook.com]

- 25. ez.restek.com [ez.restek.com]

- 26. Spectrum [this compound] | AAT Bioquest [aatbio.com]

solubility of 1-Naphthylamine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Naphthylamine in Organic Solvents

Introduction

This compound (C₁₀H₉N) is a primary aromatic amine derived from naphthalene. It serves as a vital intermediate in the synthesis of azo dyes, rubber antioxidants, and various organic compounds.[1] Understanding its solubility characteristics in different organic solvents is paramount for professionals in research, chemical synthesis, and drug development. Factors such as reaction kinetics, purification via crystallization, and formulation design are directly governed by the solubility behavior of this compound.

This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. It presents quantitative experimental data, details a robust methodology for solubility determination, and outlines the critical safety protocols required when handling this chemical.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a crystalline solid at room temperature.[2] Its structure consists of a large, non-polar naphthalene ring system and a polar primary amino (-NH₂) group.[1] This dual nature—a dominant hydrophobic region with a specific site for polar interactions—is the primary determinant of its solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N | [3] |

| Molar Mass | 143.19 g/mol | [2][3] |

| Appearance | Colorless to white crystals; darkens to reddish-purple on exposure to air and light. | [1][2][4] |

| Melting Point | 47-50 °C | [3][4][5] |

| Boiling Point | 301 °C | [3][5] |

| Water Solubility | ~0.17 g/100 mL (20°C); very low. | [1][3] |

| pKa | 3.92 (at 25°C) | [6] |

The lone pair of electrons on the nitrogen atom makes the amino group a hydrogen bond acceptor and the N-H bonds allow it to act as a hydrogen bond donor.[7] However, the large, non-polar surface area of the naphthalene rings dominates the molecule's character, suggesting that it will be more soluble in non-polar or moderately polar organic solvents than in highly polar solvents like water.

Section 2: Theoretical Principles of Solubility

The dissolution of this compound in an organic solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9][10]

-

Influence of Polarity : The overall polarity of this compound is a balance between its non-polar aromatic rings and the polar amino group. Consequently, its solubility is highest in solvents of moderate polarity that can effectively interact with both parts of the molecule. Solvents that are too non-polar (like n-heptane) will interact well with the naphthalene moiety but poorly with the amino group. Conversely, highly polar solvents (like water) interact strongly with themselves, making it energetically unfavorable to create a cavity for the large, non-polar solute molecule.[11]

-

Role of Hydrogen Bonding : The presence of the amino group allows this compound to form hydrogen bonds.[12] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to favorable specific interactions. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, interacting with the N-H protons of the amine. This capability significantly enhances solubility compared to non-polar, aprotic solvents (e.g., cyclohexane, n-heptane) where only weaker van der Waals forces are at play.

Figure 1. Key intermolecular interactions governing the solubility of this compound.

Section 3: Quantitative Solubility Data

Experimental data provides the most accurate understanding of solubility. A comprehensive study investigated the mole fraction solubility (x₁) of this compound in twelve organic solvents at temperatures ranging from 273.15 K to 308.15 K.[13] The results show that solubility increases with temperature in all tested solvents, which is characteristic of an endothermic dissolution process.[13]

Acetone was found to be the best solvent, while n-heptane was the poorest.[13] This aligns with the theoretical principles: acetone's moderate polarity and ability to accept hydrogen bonds provide a favorable environment for dissolution, whereas the non-polar nature of n-heptane results in weak solute-solvent interactions.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K). [13]

| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |

| Acetone | 0.4285 | 0.4703 | 0.5181 | 0.5735 | 0.6343 | 0.7021 | 0.7788 | 0.8978 |

| Acetonitrile | 0.2223 | 0.2526 | 0.2872 | 0.3268 | 0.3721 | 0.4241 | 0.4839 | 0.5529 |

| Ethyl Acetate | 0.2678 | 0.3026 | 0.3421 | 0.3871 | 0.4383 | 0.4967 | 0.5634 | 0.6398 |

| n-Butyl Acetate | 0.2109 | 0.2393 | 0.2718 | 0.3089 | 0.3514 | 0.4001 | 0.4559 | 0.5199 |

| Methanol | 0.1693 | 0.1979 | 0.2312 | 0.2699 | 0.3151 | 0.3681 | 0.4304 | 0.5039 |

| Ethanol | 0.1475 | 0.1722 | 0.2008 | 0.2343 | 0.2735 | 0.3194 | 0.3732 | 0.4364 |

| n-Propanol | 0.1251 | 0.1456 | 0.1696 | 0.1977 | 0.2306 | 0.2692 | 0.3144 | 0.3674 |

| Isopropanol | 0.1011 | 0.1186 | 0.1390 | 0.1628 | 0.1906 | 0.2232 | 0.2614 | 0.3063 |

| n-Butanol | 0.1091 | 0.1268 | 0.1476 | 0.1719 | 0.2003 | 0.2335 | 0.2723 | 0.3177 |

| Isobutanol | 0.0911 | 0.1062 | 0.1239 | 0.1444 | 0.1684 | 0.1964 | 0.2290 | 0.2671 |

| Cyclohexane | 0.0135 | 0.0163 | 0.0196 | 0.0236 | 0.0284 | 0.0342 | 0.0412 | 0.0496 |

| n-Heptane | 0.0055 | 0.0068 | 0.0083 | 0.0102 | 0.0125 | 0.0153 | 0.0187 | 0.0228 |

The experimental data from this study were successfully correlated using several thermodynamic models, including the modified Apelblat model and the Van't Hoff model, with the modified Apelblat model showing the best fit.[13] Such models are crucial for interpolating and extrapolating solubility data for process design and optimization.

Section 4: Experimental Protocol for Solubility Determination

A self-validating and reliable method for determining the solubility of a solid compound like this compound is the isothermal equilibrium shake-flask method.[14][15] This protocol ensures that the solvent is fully saturated at a given temperature, providing an accurate measure of equilibrium solubility.

Methodology: Isothermal Equilibrium Method

-

Preparation : For each solvent to be tested, prepare several vials. Add a precisely known volume or mass of the solvent to each vial.

-

Addition of Solute : Add an excess amount of this compound solid to each vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Equilibration : Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: Continuous agitation and a long equilibration time are critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium state.

-

Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) for the excess solid to settle. Trustworthiness: This step is crucial to avoid sampling suspended microcrystals, which would artificially inflate the measured solubility.

-

Sampling and Dilution : Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette fitted with a filter (e.g., a syringe with a PTFE filter) to prevent transfer of solid particles. Immediately dilute the sample with a known volume of a suitable solvent to prevent crystallization upon cooling.

-

Quantitative Analysis : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis Spectrophotometry (at its λ_max) or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation : Use the measured concentration and the dilution factor to calculate the solubility in the original solvent. Express the final result in desired units, such as g/100 mL or mol/L.

Figure 2. Workflow for the Isothermal Equilibrium Solubility Determination Method.

Section 5: Critical Safety & Handling

This compound is a hazardous substance and must be handled with extreme caution. It is classified as harmful if swallowed and is a known carcinogen.[16][17]

-

Carcinogenicity : this compound is classified as a Carcinogen (Category 1A), meaning it is known to have carcinogenic potential for humans.[16][18]

-

Acute Toxicity : The compound is harmful if swallowed and can be fatal if it comes into contact with the skin.[17][19]

-

Handling Precautions :

-

Work only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16]

-

Avoid creating dust when handling the solid material.[18]

-

Do not eat, drink, or smoke in the handling area.[19]

-

Ensure all safety precautions are read and understood before use.[16][17]

-

Conclusion

The is a complex interplay of its molecular structure and the properties of the solvent. Its dual-nature—a large non-polar aromatic system combined with a polar amino group—results in maximal solubility in moderately polar, hydrogen-bond-accepting solvents like acetone. Solubility is significantly lower in both highly non-polar solvents, such as n-heptane, and highly polar protic solvents like water. The solubility is also strongly dependent on temperature, increasing as temperature rises. A thorough understanding of these principles, supported by robust quantitative data and precise experimental techniques, is essential for the effective and safe application of this compound in scientific and industrial settings.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. This compound | 134-32-7 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 134-32-7 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. chem.ws [chem.ws]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. andor.tuni.fi [andor.tuni.fi]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. westliberty.edu [westliberty.edu]

- 18. carlroth.com [carlroth.com]

- 19. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Naphthylamine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 1-naphthylamine, a vital aromatic amine intermediate in the synthesis of various dyes, pharmaceuticals, and rubber antioxidants.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and structural elucidation of this compound. Each section presents the theoretical underpinnings, detailed experimental protocols, and in-depth interpretation of the resulting spectral data, grounded in established scientific principles.

Introduction to this compound

This compound (IUPAC name: Naphthalen-1-amine) is a primary aromatic amine derived from naphthalene.[1][3] It consists of a naphthalene ring system substituted with an amino group at the C1 position.[1] This compound typically exists as colorless needles that tend to turn brown or reddish-purple upon exposure to air and light.[1][3] Understanding its molecular structure is paramount for predicting its chemical reactivity and for quality control in its various applications. Spectroscopic methods provide a non-destructive and highly informative means to probe this structure.

This guide is structured to walk the user through the logical progression of spectroscopic analysis, from initial electronic screening with UV-Vis to detailed structural mapping with NMR.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, absorption of UV radiation excites π electrons to higher energy orbitals (π → π* transitions). The position and intensity of these absorption bands are characteristic of the conjugated naphthalene system and are influenced by the auxochromic amino group.

Principles and Data Interpretation

This compound exhibits strong UV absorption due to its extended aromatic system. In a solvent like ethanol, it typically shows an absorption maximum (λmax) around 313-316 nm.[4][5] This absorption corresponds to the π → π* electronic transitions within the naphthalene rings. The presence of the amino group (-NH₂) as a substituent tends to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene, due to the donation of the nitrogen's lone pair of electrons into the aromatic system, which extends the conjugation.

Experimental Protocol: UV-Vis Analysis

This protocol outlines the steps for obtaining a UV-Vis spectrum of this compound.

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or cyclohexane).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A concentration of approximately 1 x 10⁻³ M is often a good starting point.[5]

-

Instrument Setup:

-